molecular formula C13H15NO3 B1611840 3-[(Cyclopentylcarbonyl)amino]benzoic acid CAS No. 915921-84-5

3-[(Cyclopentylcarbonyl)amino]benzoic acid

Cat. No. B1611840
CAS RN: 915921-84-5
M. Wt: 233.26 g/mol
InChI Key: ANRXMHUNVMNJAO-UHFFFAOYSA-N
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Description

3-[(Cyclopentylcarbonyl)amino]benzoic acid, also known as CPBA and 3-CPBA, is an organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. CPBA is a versatile reagent used in organic synthesis and has been used in a variety of applications, including the synthesis of a variety of heterocyclic compounds, the synthesis of drugs and agrochemicals, and the preparation of polymers.

Scientific Research Applications

3-[(Cyclopentylcarbonyl)amino]benzoic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of drugs and agrochemicals, and the preparation of polymers. 3-[(Cyclopentylcarbonyl)amino]benzoic acid has also been used as a reagent in the synthesis of various pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-inflammatory agents. 3-[(Cyclopentylcarbonyl)amino]benzoic acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylcarbonyl)amino]benzoic acid is not yet fully understood. It is believed that 3-[(Cyclopentylcarbonyl)amino]benzoic acid acts as an acid catalyst in the reaction of cyclopentanecarboxylic acid with an amine, resulting in the formation of a cyclopentylcarboxylamide. This cyclopentylcarboxylamide is then hydrolyzed to form 3-[(Cyclopentylcarbonyl)amino]benzoic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(Cyclopentylcarbonyl)amino]benzoic acid are not yet fully understood. However, it is believed that 3-[(Cyclopentylcarbonyl)amino]benzoic acid may be involved in the regulation of various metabolic pathways, such as the synthesis of fatty acids, proteins, and carbohydrates. 3-[(Cyclopentylcarbonyl)amino]benzoic acid may also have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-[(Cyclopentylcarbonyl)amino]benzoic acid is a versatile reagent used in organic synthesis and has several advantages for lab experiments. It is relatively inexpensive and can be prepared in large quantities. It is also relatively stable under a variety of conditions, making it suitable for use in a variety of reactions. However, 3-[(Cyclopentylcarbonyl)amino]benzoic acid is also sensitive to moisture and light and can be degraded by strong acids and bases.

Future Directions

There are several potential future directions for the use of 3-[(Cyclopentylcarbonyl)amino]benzoic acid. It could be used to synthesize a variety of heterocyclic compounds, drugs, and agrochemicals. It could also be used in the synthesis of polymers and other materials. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-[(Cyclopentylcarbonyl)amino]benzoic acid, as well as its potential applications in medicine.

properties

IUPAC Name

3-(cyclopentanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9H,1-2,4-5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRXMHUNVMNJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588147
Record name 3-[(Cyclopentanecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopentylcarbonyl)amino]benzoic acid

CAS RN

915921-84-5
Record name 3-[(Cyclopentanecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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